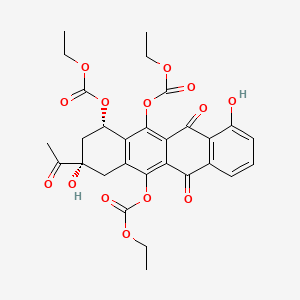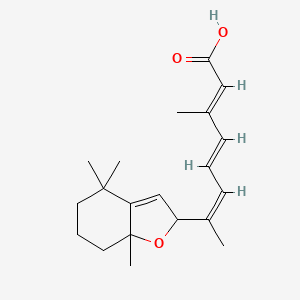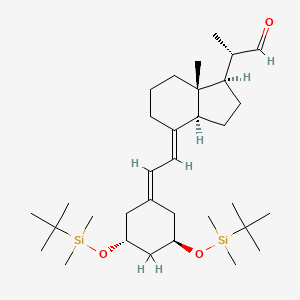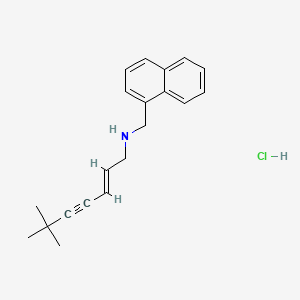
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a chemical compound with the molecular formula C29H28O14 and a molecular weight of 600.529. It is a derivative of Daunomycinone, which is a core structure in the anthracycline class of antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves the introduction of ethyl carbonate groups at specific positions on the Daunomycinone structure. The reaction typically requires the use of ethyl chloroformate as the carbonate source and a base such as pyridine to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.
科学研究应用
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .
相似化合物的比较
Similar Compounds
Daunomycinone: The parent compound, which lacks the ethyl carbonate groups.
Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.
Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.
Uniqueness
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is unique due to the presence of ethyl carbonate groups, which can influence its solubility, reactivity, and biological activity. These modifications can potentially enhance its therapeutic properties and reduce side effects compared to other anthracyclines .
属性
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLTLJGYVYVPZ-ADKRDUOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858520 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-62-7 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)


